Ruthenium, bis(h6-benzene)di-m-chlorodichlorodi-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

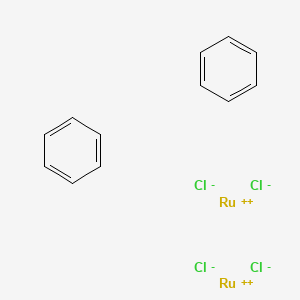

The compound is typically prepared by the reaction of cyclohexadienes with hydrated ruthenium trichloride. The reaction conditions involve the use of solvents like chloroform and the process is often carried out under an inert atmosphere to prevent oxidation . Industrial production methods are similar but scaled up to accommodate larger quantities. The compound can be viewed as an edge-shared bioctahedral structure, with each ruthenium center coordinated to three chloride ligands and a benzene ring .

化学反応の分析

Ruthenium, bis(h6-benzene)di-m-chlorodichlorodi- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.

Reduction: It can be reduced to form lower oxidation state complexes.

Substitution: The compound reacts with Lewis bases to give monometallic adducts.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and Lewis bases like triphenylphosphine. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Catalytic Applications

1.1 Transfer Hydrogenation and Aerobic Alcohol Oxidation

Ruthenium complexes are effective catalysts in transfer hydrogenation and aerobic alcohol oxidation reactions. These processes are essential for the synthesis of fine chemicals and pharmaceuticals. The half-sandwich complexes containing ruthenium exhibit high reactivity due to their ability to facilitate electron transfer processes, which are crucial in these catalytic cycles .

1.2 SNAr Reactions

The bis(h6-benzene) ruthenium(II) complex has been utilized as a catalyst for nucleophilic aromatic substitution (SNAr) reactions. These reactions are particularly relevant in organic synthesis for constructing complex molecular architectures. The ability of the ruthenium complex to activate fluoroarenes enhances the efficiency of these transformations .

Photochemical Applications

2.1 Photocatalysis

Ruthenium complexes are well-known for their photocatalytic properties, particularly in the oxidation of thioethers and other organic substrates under visible light irradiation. The complex can absorb light to form long-lived excited states that participate in electron transfer reactions, making them suitable for photochemical applications such as organic synthesis and environmental remediation .

2.2 Luminescent Properties

The luminescent properties of ruthenium complexes make them valuable as photoprobes in biological systems. Their ability to emit light upon excitation allows for applications in bioimaging and sensing, providing insights into cellular processes and molecular interactions .

Biological Applications

3.1 Anticancer Agents

Ruthenium-based compounds have shown promise as anticancer agents due to their ability to interact with DNA and induce apoptosis in cancer cells. The mechanism often involves the formation of reactive oxygen species (ROS) that can damage cellular components, leading to cell death. Studies have demonstrated that certain ruthenium complexes exhibit cytotoxicity against various cancer cell lines, making them potential candidates for further development as therapeutic agents .

3.2 Antibacterial Activity

In addition to anticancer properties, some ruthenium complexes have displayed antibacterial activity. Their mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways, providing a novel approach to combat antibiotic-resistant strains .

Case Studies

作用機序

The mechanism by which ruthenium, bis(h6-benzene)di-m-chlorodichlorodi- exerts its effects involves coordination to various molecular targets. In catalytic processes, the ruthenium center acts as a Lewis acid, facilitating the activation of substrates. In biological systems, the compound can interact with DNA and proteins, leading to its anticancer and antimicrobial effects .

類似化合物との比較

Ruthenium, bis(h6-benzene)di-m-chlorodichlorodi- can be compared with other similar compounds such as:

(Cymene)ruthenium dichloride dimer: A more soluble analogue of (benzene)ruthenium dichloride dimer.

(Mesitylene)ruthenium dichloride dimer: Another more soluble derivative.

These similar compounds share the same basic structure but differ in their solubility and reactivity, making them suitable for different applications.

生物活性

Ruthenium complexes, particularly those involving bis(h6-benzene) coordination, have garnered significant attention in the field of medicinal chemistry due to their unique biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with the compound "Ruthenium, bis(h6-benzene)di-m-chlorodichlorodi-."

Overview of Ruthenium Complexes

Ruthenium is a transition metal that can form various coordination complexes. The compound in focus, "Ruthenium, bis(h6-benzene)di-m-chlorodichlorodi-", features a central ruthenium atom coordinated to two hexa-substituted benzene rings and bridged by chloride ligands. This structure influences its biological activity, particularly in anticancer applications.

The biological activity of ruthenium complexes can be attributed to several mechanisms:

- DNA Interaction : Ruthenium complexes can bind to DNA, leading to the formation of DNA adducts that disrupt replication and transcription processes.

- Enzyme Inhibition : They may inhibit specific enzymes involved in cancer cell proliferation, such as topoisomerases and kinases.

- Reactive Oxygen Species (ROS) Generation : These complexes can induce oxidative stress within cells, contributing to apoptosis in cancer cells.

Biological Activity Data

Research has demonstrated that ruthenium complexes exhibit notable anticancer properties. Below is a summary table highlighting key findings from various studies.

Case Studies

-

Anticancer Activity :

A study published in ResearchGate investigated the synthesis and anticancer activity of ruthenium(II) complexes with aroylhydrazone ligands. The results indicated that these complexes exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving DNA binding and ROS production . -

Mechanistic Insights :

Another research article highlighted the interaction between ruthenium complexes and cellular targets. It was found that these compounds could effectively inhibit topoisomerase II activity, leading to DNA damage and subsequent apoptosis in cancer cells . -

In Vivo Efficacy :

An in vivo study demonstrated that ruthenium complexes significantly reduced tumor sizes in xenograft models compared to controls. This study emphasized the potential for these compounds as therapeutic agents in cancer treatment .

特性

分子式 |

C12H12Cl4Ru2 |

|---|---|

分子量 |

500.2 g/mol |

IUPAC名 |

benzene;ruthenium(2+);tetrachloride |

InChI |

InChI=1S/2C6H6.4ClH.2Ru/c2*1-2-4-6-5-3-1;;;;;;/h2*1-6H;4*1H;;/q;;;;;;2*+2/p-4 |

InChIキー |

YGXMUPKIEHNBNQ-UHFFFAOYSA-J |

正規SMILES |

C1=CC=CC=C1.C1=CC=CC=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+2].[Ru+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。